molecular formula C15H18N2OS B2934868 N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide CAS No. 1147233-49-5

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide

Cat. No.: B2934868
CAS No.: 1147233-49-5
M. Wt: 274.38
InChI Key: IGTAKKBKDNJEIX-UHFFFAOYSA-N
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Description

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide typically involves the reaction of 5-benzyl-4-methylthiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide stands out due to its specific structural features and its potential applications in both medicinal chemistry and industrial processes. Its unique combination of a benzyl group and an isobutyramide moiety contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAKKBKDNJEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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